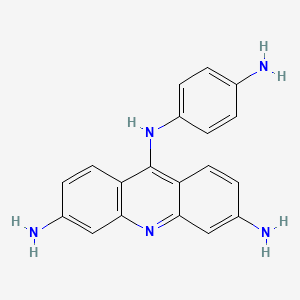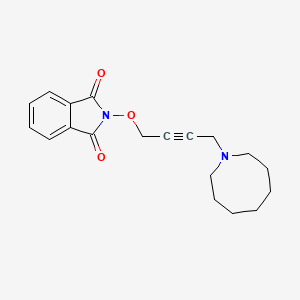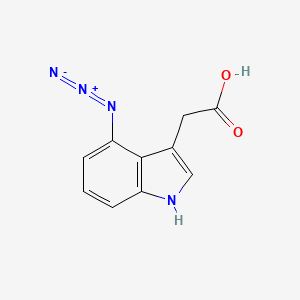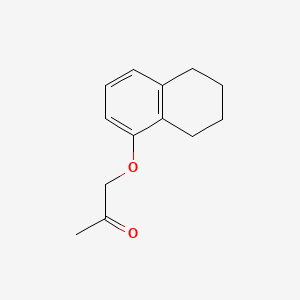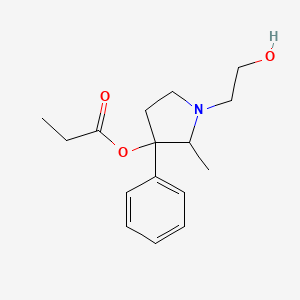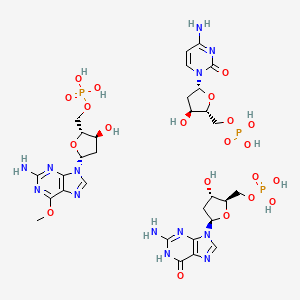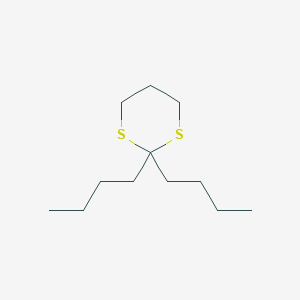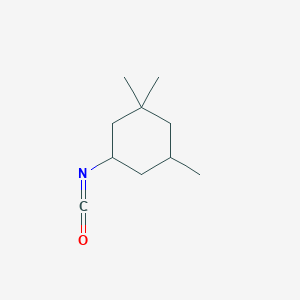
3-Isocyanato-1,1,5-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyanato-1,1,5-trimethylcyclohexane, also known as isophorone diisocyanate, is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂. It is a colorless to slightly yellow liquid with a pungent odor. This compound is widely used in the production of polyurethanes, which are essential in various industrial applications such as coatings, adhesives, and elastomers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Isocyanato-1,1,5-trimethylcyclohexane is synthesized through the phosgenation of isophorone diamine. The reaction involves the use of phosgene (COCl₂) as a reagent, which reacts with isophorone diamine under controlled conditions to produce isophorone diisocyanate. The reaction is typically carried out in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained between 50-100°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosgenation processes. The process is conducted in specialized reactors equipped with safety measures to handle the toxic and hazardous nature of phosgene. The final product is purified through distillation to achieve the desired purity levels required for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Isocyanato-1,1,5-trimethylcyclohexane undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization Reactions: Forms polyurethanes when reacted with polyols.
Hydrolysis: Reacts with water to form carbon dioxide and amines.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Water: Causes hydrolysis, leading to the formation of carbon dioxide and amines.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3-Isocyanato-1,1,5-trimethylcyclohexane has several scientific research applications, including:
Chemistry: Used in the synthesis of various polyurethane-based materials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in creating medical devices and coatings for implants.
Industry: Widely used in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 3-Isocyanato-1,1,5-trimethylcyclohexane involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate groups (-NCO) in the compound react with hydroxyl groups (-OH) in alcohols to form urethane linkages. Similarly, the isocyanate groups react with amines to form urea linkages. These reactions are fundamental in the formation of polyurethanes and other related polymers .
Comparación Con Compuestos Similares
Similar Compounds
Toluene Diisocyanate (TDI): Another widely used isocyanate in the production of polyurethanes.
Methylenediphenyl Diisocyanate (MDI): Commonly used in the production of rigid polyurethane foams.
Hexamethylene Diisocyanate (HDI): Used in the production of aliphatic polyurethanes.
Uniqueness
3-Isocyanato-1,1,5-trimethylcyclohexane is unique due to its cycloaliphatic structure, which imparts superior properties such as enhanced UV stability and resistance to yellowing compared to aromatic isocyanates like Toluene Diisocyanate and Methylenediphenyl Diisocyanate. This makes it particularly valuable in applications requiring high durability and aesthetic quality .
Propiedades
Número CAS |
79129-95-6 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
3-isocyanato-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C10H17NO/c1-8-4-9(11-7-12)6-10(2,3)5-8/h8-9H,4-6H2,1-3H3 |
Clave InChI |
URTHTVUJNWVGAB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



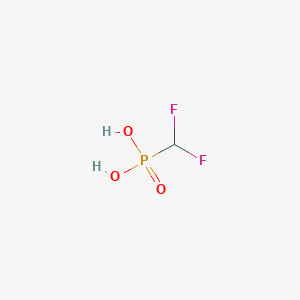
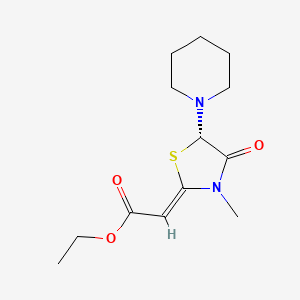
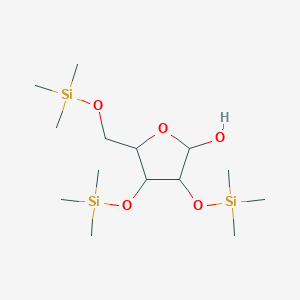
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
